

# Errata and Technical Guide: The Concept of Dual Mps1/Lck Inhibition

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Compound of Interest		
Compound Name:	UNC7145	
Cat. No.:	B10860592	Get Quote

Notice of Correction: Initial analysis based on the query "UNC7145 as a dual Mps1/Lck inhibitor" has revealed a fundamental inaccuracy. Publicly available data from chemical suppliers and research portals indicate that UNC7145 is an inactive negative control compound. Its structurally related counterpart, UNC6934, is a potent and selective chemical probe that antagonizes the NSD2-PWWP1 domain, a component of the histone methylation machinery. Neither compound has been characterized as an inhibitor of Monopolar spindle 1 (Mps1) or Lymphocyte-specific protein tyrosine kinase (Lck).

Therefore, this document proceeds not as a guide to **UNC7145**, but as a technical whitepaper on the conceptual framework of dual Mps1 and Lck inhibition, as requested. It is intended for researchers, scientists, and drug development professionals interested in the underlying biology of these two critical kinases and the methodologies required to identify and characterize dual-target inhibitors.

## Introduction to Mps1 and Lck as Therapeutic Targets

Monopolar spindle 1 (Mps1), a serine/threonine kinase, is a master regulator of the spindle assembly checkpoint (SAC).[1][2] The SAC is a critical surveillance mechanism that ensures the accurate segregation of chromosomes during mitosis.[2][3] By preventing premature entry into anaphase, Mps1 allows time for correcting improper microtubule attachments to kinetochores.[4] Its overexpression in various cancers and its essential role in maintaining chromosomal stability make it a compelling target for antineoplastic therapies.[5] Inhibition of



Mps1 overrides the SAC, leading to catastrophic chromosome missegregation and subsequent apoptosis in cancer cells.[5][6]

Lymphocyte-specific protein tyrosine kinase (Lck) is a non-receptor tyrosine kinase of the Src family, primarily expressed in T-cells and NK cells.[7][8] It is a pivotal initiator of the T-cell receptor (TCR) signaling cascade.[8][9] Upon TCR engagement, Lck phosphorylates key downstream targets, including ZAP-70, leading to the activation of multiple signaling pathways that govern T-cell activation, proliferation, and differentiation.[7][9] Dysregulation of Lck activity is implicated in autoimmune diseases and T-cell leukemias, making it an attractive target for immunomodulatory and anticancer drugs.[10][11]

A hypothetical dual inhibitor of Mps1 and Lck could offer a unique therapeutic strategy, combining direct cytotoxic effects on proliferating cancer cells (via Mps1 inhibition) with modulation of the immune response (via Lck inhibition).

### **Quantitative Data on Selective Mps1 Inhibitors**

While no dual Mps1/Lck inhibitors were identified, a range of potent and selective Mps1 inhibitors have been developed. The data below serves as a reference for the potencies that can be achieved for this kinase.

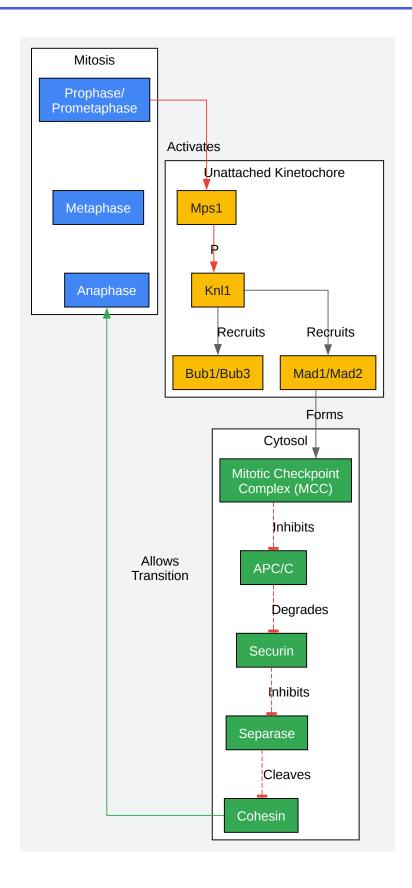
Target	Assay Type	IC50 (nM)	Ki (nM)	Reference
Mps1	Kinase Assay	< 1	-	[12][13]
Mps1	Kinase Assay	< 10	-	[12][13]
Mps1	Kinase Assay	11	0.11	[12]
Mps1	Kinase Assay	6.4	-	[12]
Mps1	Kinase Assay	1.8	-	[12]
Mps1	Kinase Assay	~35	-	[12]
Mps1/CLK2	Kinase Assay	5 (Mps1)	-	[12]
Mps1	Lanthascreen	5	-	[5][14]
Mps1	Lanthascreen	12	-	[5][14]
1 1	Mps1 Mps1 Mps1 Mps1 Mps1 Mps1 Mps1 Mps1	Mps1 Kinase Assay Mps1 Lanthascreen	Mps1 Kinase Assay < 1 Mps1 Kinase Assay < 10 Mps1 Kinase Assay 11 Mps1 Kinase Assay 6.4 Mps1 Kinase Assay 1.8 Mps1 Kinase Assay 7.35 Mps1/CLK2 Kinase Assay 5 (Mps1) Mps1 Lanthascreen 5	Mps1         Kinase Assay         < 1         -           Mps1         Kinase Assay         10         -           Mps1         Kinase Assay         11         0.11           Mps1         Kinase Assay         6.4         -           Mps1         Kinase Assay         1.8         -           Mps1         Kinase Assay         ~35         -           Mps1/CLK2         Kinase Assay         5 (Mps1)         -           Mps1         Lanthascreen         5         -



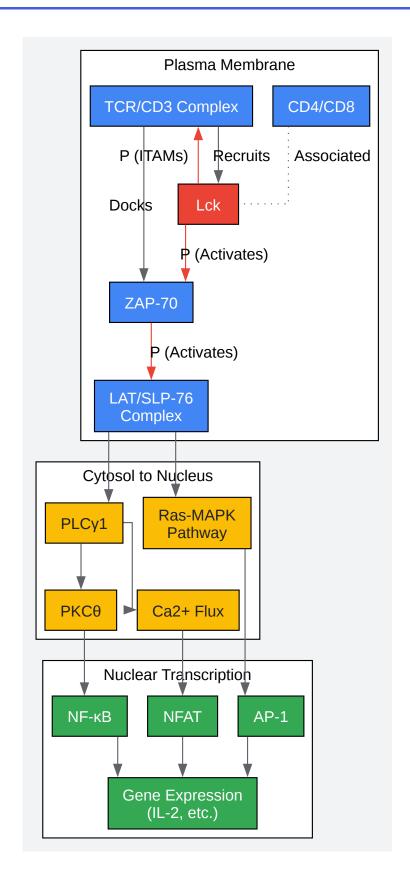
## Signaling Pathways and Visualization Mps1 and the Spindle Assembly Checkpoint (SAC)

Mps1 is recruited to unattached kinetochores during prophase and prometaphase.[3] Its kinase activity initiates a signaling cascade that leads to the assembly of the Mitotic Checkpoint Complex (MCC), which consists of BubR1, Bub3, Mad2, and Cdc20. The MCC is a potent inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of securin and cyclin B1 and delaying anaphase onset.[4] Mps1 autophosphorylates to become fully active and subsequently phosphorylates numerous substrates, including Knl1, to create docking sites for other SAC proteins like Bub1 and Mad1. [3][4]

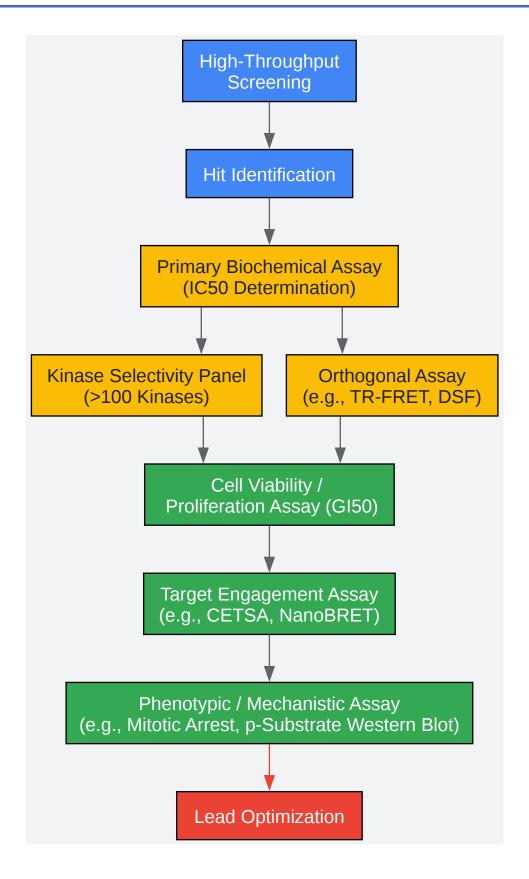












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